molecular formula C10H12F3N3O4 B12811798 Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- CAS No. 87190-85-0

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-

Cat. No.: B12811798
CAS No.: 87190-85-0
M. Wt: 295.22 g/mol
InChI Key: XMGRPHZCXLUGMR-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- is a modified nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- involves several steps. One common method includes the introduction of an amino group at the 3’ position of thymidine, followed by the substitution of hydrogen atoms with trifluoromethyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, the synthesis might involve the use of trifluoromethylating agents and protective groups to ensure the selective modification of the thymidine molecule .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The trifluoromethyl groups can be reduced under specific conditions.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield oxo derivatives, while substitution reactions could introduce various functional groups in place of the trifluoromethyl groups .

Scientific Research Applications

Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA synthesis and function, leading to the inhibition of cell proliferation. The trifluoromethyl groups enhance the compound’s stability and resistance to enzymatic degradation, making it more effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The natural nucleoside found in DNA.

    3’-Amino-3’-deoxy-thymidine: A similar compound without the trifluoromethyl groups.

    2’-Deoxy-2’-fluoro-thymidine: Another modified nucleoside with fluorine substitution.

Uniqueness

Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

87190-85-0

Molecular Formula

C10H12F3N3O4

Molecular Weight

295.22 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1

InChI Key

XMGRPHZCXLUGMR-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.